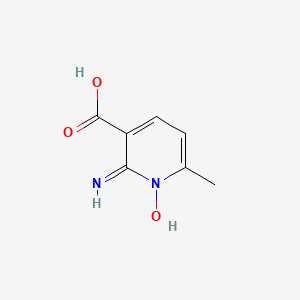
A2B57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2B57 is a SIRT2-selective inhibitor.
Wissenschaftliche Forschungsanwendungen
AMP579 as an A2b-Adenosine Receptor Agonist
AMP579, acting as a potent A2b-adenosine receptor agonist, demonstrates cardioprotective effects in animal models of myocardial infarction. In particular, it activates the A2b receptor, leading to phosphorylation of ERK in human embryonic kidney cells and reducing infarct size in rabbit hearts. This suggests AMP579's role in cardiac protection through A2b receptor activation (Liu et al., 2009).
A20 in Inflammation and Autoimmunity
A20, known for its NF-κB inhibitory and anti-apoptotic properties, has recently been highlighted for its role in ubiquitin-regulatory activities. Genome-wide association studies have linked A20 with various inflammatory diseases. This research contributes to understanding how A20 regulates inflammatory signaling cascades and maintains tissue homeostasis (Catrysse et al., 2014).
A20 in TNF-induced NF-kappaB and Cell Death Responses
The role of A20 in inhibiting NF-kappaB activity and preventing TNF-mediated programmed cell death is crucial. Mice deficient in A20 develop severe inflammation and hypersensitivity to lipopolysaccharide and TNF. This underscores A20's vital role in limiting inflammation by terminating TNF-induced NF-kappaB responses (Lee et al., 2000).
A20 in Endothelial Cell Sensitivity and Colitis
A20 deficiency in intestinal epithelial cells does not induce spontaneous intestinal inflammation but increases susceptibility to experimental colitis. This suggests A20's role as a major anti-apoptotic protein in the intestinal epithelium, potentially contributing to the development of inflammatory bowel disease (Vereecke et al., 2010).
A20 in Hepatic Ischemia/Reperfusion Injury
A20, an intracellular ubiquitin-editing enzyme, plays a significant role in the regulation of NF-κB activation in hepatic ischemia/reperfusion injury. Overexpression of A20 aggravates liver injury in this context, suggesting a complex role in modulating post-ischemic liver injury through NF-κB pathways (Yu et al., 2011).
A20 in Spinal Cord Injury
A20 suppression of NF-κB expression promotes functional recovery and diminishes neural apoptosis after spinal cord injury in mice. This underscores its potential therapeutic application in treating spinal cord injuries (Sun et al., 2012).
Eigenschaften
CAS-Nummer |
1602733-73-2 |
|---|---|
Produktname |
A2B57 |
Molekularformel |
C22H19N5O |
Molekulargewicht |
369.42 |
IUPAC-Name |
2-[4-(1-Benzyl-1H-[1,2,3]triazol-4-yl)-phenylamino]-benzamide |
InChI |
InChI=1S/C22H19N5O/c23-22(28)19-8-4-5-9-20(19)24-18-12-10-17(11-13-18)21-15-27(26-25-21)14-16-6-2-1-3-7-16/h1-13,15,24H,14H2,(H2,23,28) |
InChI-Schlüssel |
YMPVECIMQAQHDJ-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=CC=C1NC2=CC=C(C3=CN(CC4=CC=CC=C4)N=N3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A2B57; A-2-B-57; A 2 B 57; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



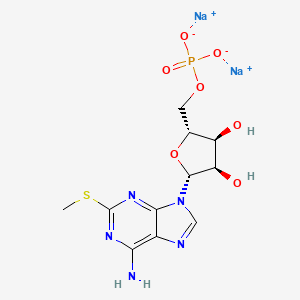
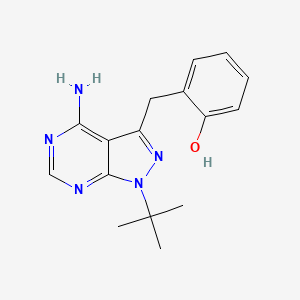
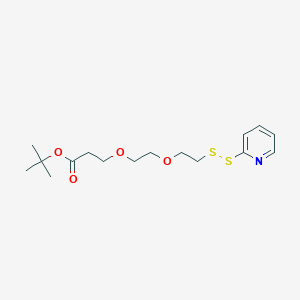
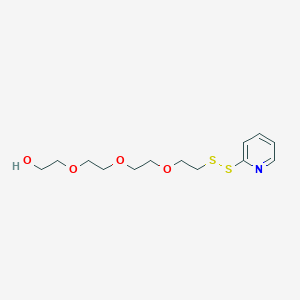
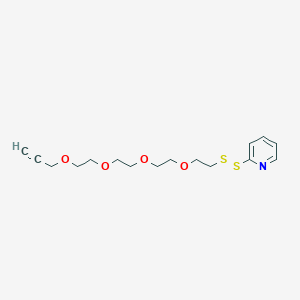
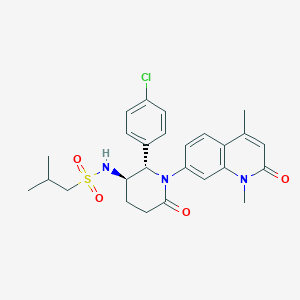
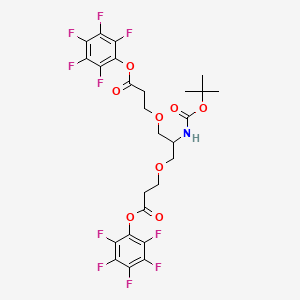
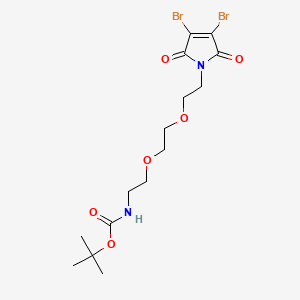
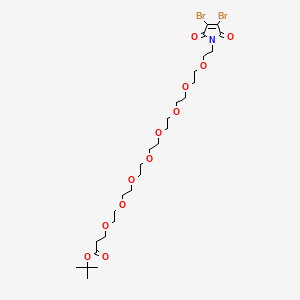
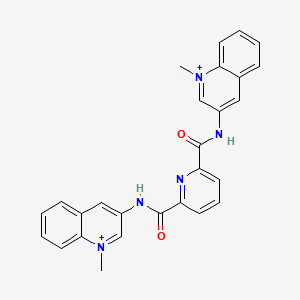
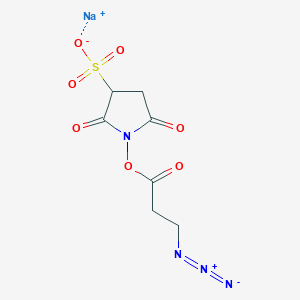
![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)
